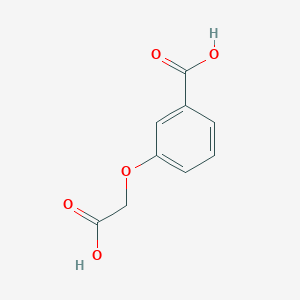

3-(Carboxymethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(carboxymethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFAJSDLPLCRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879736 | |

| Record name | PHENOXYACETIC ACID, M-CARBOXY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-61-1 | |

| Record name | 3-(Carboxymethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHENOXYACETIC ACID, M-CARBOXY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Carboxymethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Carboxymethoxy)benzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethoxy)benzoic acid, a dicarboxylic acid derivative of benzoic acid, holds interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its bifunctional nature, featuring both a benzoic acid and a carboxymethoxy group, allows for diverse chemical modifications and interactions. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, intended to serve as a foundational resource for researchers and developers in relevant fields.

Chemical Structure

The structure of this compound consists of a benzoic acid core substituted at the meta-position with a carboxymethoxy group (-OCH₂COOH).

Key Structural Features:

-

Aromatic Ring: The benzene ring provides a rigid scaffold and is susceptible to electrophilic aromatic substitution reactions.

-

Two Carboxylic Acid Groups: The presence of two acidic protons allows for the formation of salts and esters at two distinct positions, offering opportunities for the synthesis of polymers, metal-organic frameworks (MOFs), and prodrugs.

-

Ether Linkage: The ether bond connects the carboxymethyl group to the aromatic ring, providing a degree of conformational flexibility.

Structural Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈O₅[1]

-

SMILES: O=C(O)c1cccc(OC(C)=O)c1

-

InChI: InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

Physicochemical Properties

A thorough review of available literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical data for this compound. Much of the available information is extrapolated from related compounds. The following table summarizes the known and estimated properties.

| Property | Value | Source |

| Molecular Weight | 196.16 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Due to the lack of specific experimental data, researchers are encouraged to perform their own characterizations or use computational prediction tools as a preliminary guide. For reference, the related compound benzoic acid has a melting point of 122.4 °C, a boiling point of 249.2 °C, and a water solubility of 3.44 g/L at 25 °C.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely reported in readily accessible literature. However, general synthetic strategies for similar ether-linked dicarboxylic acids can be adapted.

General Synthesis Approach

A common method for the synthesis of (carboxymethoxy)aryl compounds is the Williamson ether synthesis. This would involve the reaction of a salt of 3-hydroxybenzoic acid with a haloacetic acid ester, followed by hydrolysis of the ester to yield the dicarboxylic acid.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-(Carboxymethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-(Carboxymethoxy)benzoic acid (CAS 1878-61-1), a key building block in organic and medicinal chemistry. The primary method detailed is the Williamson ether synthesis, a robust and widely used reaction for forming ethers.

Synthesis via Williamson Ether Synthesis

The synthesis of this compound is achieved through the nucleophilic substitution reaction between the phenoxide of 3-hydroxybenzoic acid and chloroacetic acid. This SN2 reaction is a classic example of the Williamson ether synthesis, favored for its efficiency in preparing asymmetrical ethers.

Reaction Principle

The reaction proceeds in two main stages. First, a strong base, such as sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl group of 3-hydroxybenzoic acid, forming a sodium phenoxide intermediate. This phenoxide is a potent nucleophile. Subsequently, this nucleophile attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage. A final acidification step is required to protonate the carboxylate groups, yielding the final product.

Chemical Reaction Pathway

The overall chemical transformation is depicted below.

Spectroscopic Analysis of 3-(Carboxymethoxy)benzoic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 3-(Carboxymethoxy)benzoic acid. Due to the limited availability of published experimental spectra for this compound, this document presents predicted data and data from its close structural analog, 3-methoxybenzoic acid, for comparative purposes. The structural difference is the substitution of a methyl group in 3-methoxybenzoic acid with a carboxymethyl group (-CH₂COOH) in the target compound. This guide includes comprehensive tables of spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the expected and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we would expect to see signals for the aromatic protons, the methylene protons of the carboxymethoxy group, and the acidic protons of the two carboxyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and ether functionalities.

Data presented below for 3-methoxybenzoic acid is for comparative purposes.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ) for this compound (ppm) | Comparative Chemical Shift (δ) for 3-Methoxybenzoic Acid (ppm) |

| Ar-H | 7.2 - 7.8 | 7.1 - 7.7 |

| -OCH₂- | ~4.7 | N/A |

| -OCH₃ | N/A | ~3.8 |

| -COOH | 10.0 - 13.0 (broad) | 11.0 - 13.0 (broad) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Data for 3-methoxybenzoic acid is provided for comparison.

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) for this compound (ppm) | Comparative Chemical Shift (δ) for 3-Methoxybenzoic Acid (ppm) |

| C=O (benzoic acid) | ~167 | ~167 |

| C=O (carboxymethoxy) | ~170 | N/A |

| Ar-C (quaternary) | 120 - 160 | 130 - 160 |

| Ar-CH | 115 - 135 | 114 - 130 |

| -OCH₂- | ~65 | N/A |

| -OCH₃ | N/A | ~55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H and C=O bonds of the carboxylic acids, the C-O bond of the ether, and the C=C bonds of the aromatic ring.

Table 3: IR Spectral Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) for 3-Methoxybenzoic Acid |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | 2500-3300 (broad)[1] |

| Carboxylic Acid | C=O stretch | 1680-1720 (strong) | 1680-1720 (strong)[1] |

| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 |

| Ether | C-O stretch | 1000-1300 | 1000-1300 |

| Aromatic Ring | C-H stretch | 3000-3100 | 3000-3100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of this compound is 196.16 g/mol .

Table 4: Mass Spectrometry Data

| Parameter | Expected Value for this compound | Comparative Value for 3-Methoxybenzoic Acid |

| Molecular Formula | C₉H₈O₅ | C₈H₈O₃[2][3][4] |

| Molecular Weight | 196.0372 (exact mass) | 152.0473 (exact mass)[2][3][4] |

| [M]+ (Molecular Ion) | m/z 196 | m/z 152[3][4] |

| Key Fragment Ions | m/z 137 ([M-COOH-H]⁺), m/z 121 ([M-CH₂COOH]⁺) | m/z 135 ([M-OH]⁺), m/z 107 ([M-COOH]⁺) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic acid like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, often via a direct insertion probe. The sample is then heated in a vacuum to induce vaporization.

-

Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion and various fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Carboxymethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 3-(Carboxymethoxy)benzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from the structurally similar and well-studied compound, benzoic acid, as a surrogate to illustrate key concepts and experimental outcomes. The protocols and principles described herein are directly applicable for the empirical determination of the physicochemical properties of this compound.

Introduction

This compound is a dicarboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its solubility and stability in different solvent systems is paramount for its development and application. Solubility influences bioavailability, formulation, and purification processes, while stability data is crucial for determining storage conditions, shelf-life, and degradation pathways.

Solubility Profile

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 0 | 0.17 |

| Water | 25 | 0.34 |

| Water | 100 | 5.63[1] |

| Ethanol | 25 | 58.4 |

| Methanol | 25 | 55.6 |

| Acetone | 25 | 51.1 |

| Chloroform | 25 | 22.2 |

| Benzene | 25 | 12.2 |

| Carbon Tetrachloride | 25 | 4.1 |

| Toluene | 25 | 10.6 |

| Heptane | 25 | 0.4 |

| Cyclohexane | 25 | 1.3 |

| N,N-Dimethylformamide (DMF) | 25 | High |

| 1,4-Dioxane | 25 | High |

Note: This data is for benzoic acid and serves as an estimation. Actual values for this compound must be determined experimentally.

Experimental Protocols for Solubility Determination

The following are standard experimental protocols for determining the thermodynamic solubility of a compound.

The shake-flask method is the gold standard for determining equilibrium solubility.[2][3]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. The presence of undissolved solid is essential.

-

Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant.

-

Separation: Immediately filter the sample using a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Caption: Workflow for Shake-Flask Solubility Determination.

For rapid screening, a miniaturized shake-flask method can be employed.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly soluble solvent like DMSO.

-

Dispensing: Dispense a small aliquot of the stock solution into a 96-well plate.

-

Solvent Addition: Add the test solvents to the wells.

-

Equilibration: Seal the plate and shake for a shorter period (e.g., 2-4 hours).

-

Analysis: Analyze the concentration in the supernatant using UV-Vis spectroscopy or LC-MS.[3]

Stability Profile

The stability of this compound should be evaluated under various stress conditions to understand its degradation pathways and intrinsic stability.[6]

Stress testing helps to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8][9]

Table 2: Recommended Stress Conditions for Stability Testing

| Stress Condition | Typical Conditions |

| Hydrolysis (Acidic) | 0.1 M HCl at 60°C for up to 7 days |

| Hydrolysis (Basic) | 0.1 M NaOH at 60°C for up to 7 days |

| Hydrolysis (Neutral) | Water at 60°C for up to 7 days |

| Oxidative | 3% H₂O₂ at room temperature for up to 7 days |

| Thermal | Dry heat at 80°C for up to 7 days |

| Photolytic | Exposure to light of at least 1.2 million lux hours and 200 watt hours/square meter |

Protocol for Stress Testing:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media.

-

Incubation: Store the samples under the specified conditions for the designated time.

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 3, 7 days).

-

Neutralization/Quenching: Neutralize acidic and basic samples, and quench oxidative reactions if necessary.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

Caption: Workflow for Stress Stability Testing.

Based on the degradation of benzoic acid and its derivatives, a likely degradation pathway for this compound under harsh conditions (e.g., high temperature in water) is decarboxylation.[10][11] The ether linkage may also be susceptible to cleavage under strong acidic or basic conditions.

Caption: Potential Degradation Pathway.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

Detection:

-

UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally).

Validation Parameters:

-

Specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

This guide outlines the essential experimental framework for characterizing the solubility and stability of this compound. While specific data for this compound is pending experimental determination, the provided protocols and reference data for benzoic acid offer a solid foundation for initiating these critical studies. Rigorous and systematic evaluation of these physicochemical properties is indispensable for the successful development and application of this compound in any scientific or industrial context.

References

- 1. Page loading... [guidechem.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. pharmatutor.org [pharmatutor.org]

- 4. journals.ust.edu [journals.ust.edu]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Stability testing protocols | PPTX [slideshare.net]

- 8. veeprho.com [veeprho.com]

- 9. scispace.com [scispace.com]

- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biological Activity of Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract: Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] These compounds are widely distributed in nature and are synthetically accessible, making them a cornerstone in the development of new therapeutic agents.[3][4] Their structure, consisting of a benzene ring attached to a carboxyl group, allows for diverse modifications, leading to a wide spectrum of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][5] This technical guide provides an in-depth overview of the key biological activities of benzoic acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Derivatives of benzoic acid have emerged as a promising class of compounds in oncology research.[6] Their therapeutic potential stems from various mechanisms of action, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[7][8]

Data Presentation: Anticancer Activity of Benzoic Acid Derivatives

The cytotoxic effects of these derivatives are commonly evaluated against various human cancer cell lines, with efficacy quantified by the half-maximal inhibitory concentration (IC50) value.

| Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |

| Benzoic Acid | MG63 (Bone Cancer) | 85.54 ± 3.17 µg/ml (72h) | [9] |

| Benzoic Acid | CRM612 (Lung Cancer) | 102.5 ± 10.32 µg/ml (72h) | [9] |

| Benzoic Acid | A673 (Bone Cancer) | 114.9 ± 9.38 µg/ml (72h) | [9] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | MCF-7 (Breast Cancer) | 15.6 µM | [7] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | 17.84 µM | [7] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 2) | MCF-7 (Breast Cancer) | 18.7 µM | [7] |

| Quinazolinone Derivative (Comp. 5) | MCF-7 (Breast Cancer) | 100 µM/ml | [7] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colon Cancer) | ~50% growth reduction | [8] |

Visualization: General Workflow for Anticancer Drug Screening

The process of identifying novel anticancer agents from a library of synthesized compounds involves a multi-step screening funnel.

Caption: A typical workflow for discovering anticancer drug candidates.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the test benzoic acid derivatives for a specified period, typically 48 or 72 hours.[9][10] A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to metabolize the MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives.[1][11] Research is focused on synthesizing novel derivatives with enhanced potency against a spectrum of pathogenic bacteria and fungi, including resistant strains.[12]

Data Presentation: Antimicrobial Activity of Benzoic Acid Derivatives

The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible microbial growth.

| Derivative/Compound | Microorganism | MIC Value | Reference |

| Benzoic Acid | E. coli O157 | 1 mg/mL | [13] |

| 2-hydroxybenzoic acid | E. coli O157 | 1 mg/mL | [13] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Comp. 4) | Staphylococcus aureus ATCC 6538 | 125 µg/mL | [14] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Comp. 4) | Bacillus subtilis ATCC 6683 | 125 µg/mL | [14] |

| Amoxicillin-p-nitrobenzoic acid hybrid (6d) | Methicillin-resistant S. aureus (MRSA) | 64 µg/ml | [12] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7) | Bacillus subtilis | 0.17 mM | [15] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7) | Staphylococcus aureus | 0.50 mM | [15] |

Visualization: Workflow for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Caption: The broth microdilution method for determining MIC values.

Experimental Protocol: Broth Microdilution Method for MIC

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

-

Preparation: A stock solution of the benzoic acid derivative is prepared in a suitable solvent. A standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) is prepared in a cation-adjusted Mueller-Hinton broth.

-

Serial Dilution: Two-fold serial dilutions of the test compound are performed in a 96-well microtiter plate containing the growth broth. This creates a range of decreasing concentrations across the plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

-

Reading Results: After incubation, the plate is visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[13] For confirmation, a growth indicator like resazurin may be used.[13]

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit potent anti-inflammatory properties, suggesting their potential as treatments for inflammatory disorders.[16] Their mechanisms often involve modulating key inflammatory pathways, such as the cyclooxygenase (COX) pathway, which is the target of many non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Data Presentation: Anti-inflammatory Activity of Benzoic Acid Derivatives

In vivo models, such as the carrageenan-induced paw edema test, are used to assess anti-inflammatory effects, while in vitro assays determine inhibitory concentrations against specific molecular targets.

| Derivative/Compound | Assay/Target | Activity | Reference |

| 5-acetamido-2-hydroxy benzoic acid | Acetic acid-induced writhing (mice) | ED50 = 4.95 mg/kg | [18] |

| 2-hydroxymethylbenzamide derivative (3d) | Carrageenan-induced paw edema (rats) | 52.1% inhibition | [17] |

| 2-hydroxymethylbenzamide derivative (3f) | Carrageenan-induced paw edema (rats) | 38.0% inhibition | [17] |

| Indomethacin (Standard) | Carrageenan-induced paw edema (rats) | 56.3% inhibition | [17] |

| 3-amide benzoic acid derivative (16c) | P2Y14 Receptor Antagonist | IC50 = 1.77 nM | [19] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rats) | 48.9–63.1% inhibition | [20] |

Visualization: Simplified Cyclooxygenase (COX) Pathway

The COX enzymes are central to the inflammatory response by producing prostaglandins from arachidonic acid.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. researchgate.net [researchgate.net]

- 3. ymerdigital.com [ymerdigital.com]

- 4. preprints.org [preprints.org]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. preprints.org [preprints.org]

- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 15. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

3-(Carboxymethoxy)benzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethoxy)benzoic acid, a versatile bifunctional organic ligand, has emerged as a significant building block in the field of organic and materials chemistry. Its unique structural features, comprising a rigid benzoic acid core appended with a flexible carboxymethoxy arm, allow for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of metal-organic frameworks (MOFs), coordination polymers, and its potential in medicinal chemistry.

Chemical and Physical Properties

This compound is a white crystalline solid. Its dual carboxyl functionalities, with different acid dissociation constants (pKa), enable stepwise coordination and selective chemical modifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Hydroxybenzoic Acid | 3-Methoxybenzoic Acid |

| Molecular Formula | C9H8O5 | C7H6O3 | C8H8O3 |

| Molecular Weight | 196.16 g/mol | 138.12 g/mol | 152.15 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White to off-white crystalline powder |

| Melting Point | ~220-225 °C | 201-204 °C | 106-108 °C |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | Soluble in water, ethanol, and acetone | Slightly soluble in water, soluble in ethanol, ether, and chloroform |

| CAS Number | 2089-56-7 | 99-06-9 | 586-38-9 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-hydroxybenzoic acid and chloroacetic acid via the Williamson ether synthesis.[1]

Materials:

-

3-Hydroxybenzoic acid

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

-

pH meter or pH paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 3-hydroxybenzoic acid in 100 mL of DMF.

-

Slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water to the flask while stirring.

-

To this solution, add 9.45 g (0.1 mol) of chloroacetic acid.

-

Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water.

-

Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound.

-

Dry the purified product in a vacuum oven at 60 °C.

Protocol 2: General Synthesis of a Metal-Organic Framework (MOF) using this compound

This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt.[2][3]

Materials:

-

This compound

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave

-

Oven

-

Centrifuge

Procedure:

-

In a 20 mL glass vial, dissolve 0.098 g (0.5 mmol) of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 0.149 g (0.5 mmol) of the chosen metal salt (e.g., Zn(NO3)2·6H2O) in 5 mL of DMF.

-

Combine the two solutions in the Teflon liner of a 23 mL autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 48 hours.

-

After 48 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

-

Collect the resulting crystalline product by centrifugation or filtration.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the final MOF product under vacuum at 80 °C for 12 hours.

Data Presentation

The structural diversity of coordination polymers and MOFs derived from this compound is vast. The following tables summarize representative quantitative data for such structures.

Table 2: Selected Crystallographic Data for Metal Complexes of Carboxymethoxy-functionalized Benzoic Acids

| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |

| [Zn2.5(OH)(TCBA)(H2O)4]·H2O | Zn(II) | Octahedral/Tetrahedral | Zn-O: 1.94-2.18 | O-Zn-O: 85.4-173.2 | [4] |

| [Co3(OH)2(TCBA)(H2O)4]·2H2O | Co(II) | Octahedral | Co-O: 2.05-2.15 | O-Co-O: 86.1-178.5 | [4] |

| [Cu(3-cpba)(bpy)]n | Cu(II) | Square Pyramidal | Cu-O: 1.95-2.28, Cu-N: 2.01 | O-Cu-O: 89.7-170.3, N-Cu-N: 81.5 | [5] |

TCBA = 3,4,5-Tris(carboxymethoxy)benzoic acid; 3-cpba = this compound; bpy = 2,2'-bipyridine

Table 3: Thermal Stability of MOFs Derived from Carboxymethoxy-functionalized Benzoic Acids

| MOF | Metal Node | Organic Linker | Decomposition Temp. (°C) | Atmosphere | Ref. |

| Zn-DAZ | Zn(II) | 4-dimethylaminobenzoic acid | >350 | N2 | [2] |

| Co-MOF | Co(II) | 4-(pyridin-4-yl) benzoic acid | ~380 | N2 | [6] |

| Fe-MOF | Fe(III) | Benzoic Acid | ~300-400 | N2 | [7] |

Mandatory Visualization

The following diagrams illustrate the synthesis of this compound and its subsequent use in the formation of a metal-organic framework.

Caption: Workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of a MOF.

Applications in Drug Development

While the primary application of this compound is in materials science, benzoic acid derivatives are a well-established class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. The introduction of the carboxymethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. For instance, benzoic acid derivatives have been investigated as prodrugs for the treatment of tuberculosis.[8] The esterification of the carboxylic acid groups can enhance cell membrane permeability, with intracellular esterases subsequently hydrolyzing the ester to release the active acidic drug.[8]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to form stable and structurally diverse coordination polymers and MOFs makes it a key component in the development of new materials with applications in gas storage, catalysis, and sensing. Furthermore, the functional handles it provides offer opportunities for the synthesis of novel derivatives with potential applications in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in these exciting areas.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Self-assembly, crystal structures and properties of metal–3,4,5-tris(carboxymethoxy)benzoic acid frameworks based on polynuclear metal-hydroxyl clusters (M = Zn, Co) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrj.org [chemrj.org]

A Technical Guide to 3-(Carboxymethoxy)benzoic Acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Carboxymethoxy)benzoic acid, a derivative of benzoic acid. While specific research on this compound is limited, this document extrapolates from the known characteristics of closely related benzoic acid derivatives to provide insights into its potential properties and applications. This guide covers its chemical and physical properties, a probable synthesis route, and its potential biological activities, offering a valuable resource for those in research and drug development.

Chemical and Physical Properties

This compound, also known as 3-carboxyphenoxyacetic acid, is an organic compound with the molecular formula C₉H₈O₅. Its structure features a benzoic acid core with a carboxymethoxy substituent at the meta position.

| Property | Value | Reference |

| CAS Number | 1878-61-1 | [1][2] |

| Molecular Formula | C₉H₈O₅ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)OCC(=O)O)C(=O)O | [1] |

| InChIKey | Not available in search results |

Synthesis Protocol

A likely synthetic route to this compound starts from 3-hydroxybenzoic acid. The following is a generalized experimental protocol based on the synthesis of related 3-alkoxy benzoic acids.[2]

General Synthesis of 3-Alkoxy Benzoic Acids

-

Esterification of 3-Hydroxybenzoic Acid: 3-hydroxybenzoic acid is first esterified, for example, by reacting it with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. This reaction typically requires heating for several hours to yield the methyl ester of 3-hydroxybenzoic acid.[2]

-

Etherification: The resulting 3-hydroxy methyl benzoate is then subjected to etherification. This can be achieved by reacting it with an appropriate haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is typically refluxed for 6-8 hours.[2] This step forms the carboxymethoxy group attached to the benzene ring.

-

Hydrolysis: The final step involves the hydrolysis of the ester groups. This is typically carried out using an aqueous solution of a strong base, such as 10% aqueous potassium hydroxide in methanol.[2] Subsequent acidification with a dilute mineral acid, like hydrochloric acid, precipitates the final product, this compound.[2]

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.[2]

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound is scarce, the broader class of benzoic acid derivatives exhibits a wide range of biological effects.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives in food and cosmetics.[1][3] The antimicrobial activity is generally attributed to the undissociated form of the acid, which can penetrate the cell membrane of microorganisms and disrupt their cellular functions.[3] Derivatives of 3-hydroxybenzoic acid have shown activity against both Gram-positive and Gram-negative bacteria.[2]

Enzyme Inhibition

Benzoic acid has been shown to be a competitive inhibitor of the cresolase reaction of tyrosinase isozymes.[4] Furthermore, a study on methoxy benzoin and benzil derivatives, which share structural similarities, demonstrated inhibitory activity against α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5] This suggests that this compound could also exhibit enzyme inhibitory properties.

Potential Signaling Pathway Interactions

Given the lack of specific data for this compound, we can look at related compounds for potential mechanisms of action. For instance, some benzoic acid derivatives have been shown to interact with key cellular signaling pathways.

A study on the structurally related 3-phenoxybenzoic acid suggested involvement in the apoptotic pathway and interaction with Janus kinase 2 (JAK2) expression.[6][7] Esters of p-hydroxybenzoic acid (parabens) have been reported to exert estrogen-like effects through interactions with the estrogen receptor (ER-alpha), progesterone receptor (PR), and pS2 signaling pathways.[8] Benzoic acid itself has been found to inhibit macroautophagy in yeast, a key cellular survival mechanism.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a benzoic acid derivative, based on the activities of related compounds.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. Based on the known activities of its structural analogs, it may possess valuable antimicrobial and enzyme-inhibitory properties. The synthesis is achievable through established chemical methodologies. Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound to fully realize its therapeutic potential.

References

- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. benzoic acid, 65-85-0 [thegoodscentscompany.com]

- 4. Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its related compounds are a class of aromatic molecules that play a pivotal role in the biology of diverse organisms and are of significant interest to the pharmaceutical and food industries. Naturally occurring in a wide array of plants, and to a lesser extent in microorganisms and animals, these compounds contribute to flavor and fragrance profiles, act as defense agents, and serve as precursors to a multitude of other specialized metabolites.[1] This technical guide provides an in-depth exploration of the natural occurrence of benzoic acid and its derivatives, and a detailed examination of their biosynthetic pathways. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the complex biochemical processes involved.

Natural Occurrence of Benzoic Acid and Related Compounds

Benzoic acid and its esters are found throughout the plant kingdom, with particularly high concentrations in the fruits and leaves of numerous species.[1] They are also present in some animal species and are produced by various microorganisms. The following table summarizes the quantitative occurrence of benzoic acid in a selection of natural sources.

Table 1: Quantitative Occurrence of Benzoic Acid in Natural Sources

| Natural Source | Compound | Concentration | Reference(s) |

| Fruits | |||

| Cranberry (Vaccinium macrocarpon) | Free Benzoic Acid | 0.03–0.13% of fresh weight | [1] |

| Bilberry (Vaccinium myrtillus) | Free Benzoic Acid | 0.03–0.13% of fresh weight | [1] |

| Lingonberry (Vaccinium vitis-idaea) | Free Benzoic Acid | up to 1300 mg/kg | |

| Strawberry (Fragaria x ananassa) | Benzoic Acid | Present | |

| Apple (Malus domestica) | Benzoic Acid (upon fungal infection) | Present | [1] |

| Spices | |||

| Cinnamon (Cinnamomum verum) | Benzoic Acid | ~335 mg/kg | |

| Animals | |||

| Rock Ptarmigan (Lagopus muta) | Benzoic Acid (viscera and muscles) | Identified | |

| Muskox (Ovibos moschatus) | Benzoic Acid (gland secretions) | Identified | |

| Asian Bull Elephant (Elephas maximus) | Benzoic Acid (gland secretions) | Identified | |

| Other | |||

| Gum Benzoin (Styrax spp.) | Benzoic Acid | up to 20% |

Biosynthesis of Benzoic Acid and Related Compounds

The biosynthesis of benzoic acid is best understood in plants, where it primarily originates from the aromatic amino acid L-phenylalanine. Two major pathways have been elucidated: the β-oxidative pathway and the non-β-oxidative pathway. Microorganisms, particularly certain bacteria, have also been shown to synthesize benzoic acid, often through pathways that mirror those found in plants. In animals, there is limited evidence for the de novo synthesis of benzoic acid; instead, metabolic pathways are primarily geared towards the detoxification and excretion of ingested benzoates.[2]

Plant Biosynthesis of Benzoic Acid

The journey from L-phenylalanine to benzoic acid in plants begins with the action of phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. From this critical branch point, the pathway diverges.

This pathway, analogous to fatty acid β-oxidation, involves the shortening of the three-carbon side chain of cinnamic acid by two carbons. This process occurs within the peroxisomes.

Caption: The β-oxidative pathway of benzoic acid biosynthesis in plants.

The key enzymes in this pathway are:

-

Cinnamate-CoA ligase (CNL): Activates cinnamic acid to its CoA thioester.

-

Cinnamoyl-CoA hydratase/dehydrogenase (CHD): A bifunctional enzyme that hydrates and then oxidizes the side chain.

-

3-ketoacyl-CoA thiolase: Cleaves the C2 unit from the side chain to yield benzoyl-CoA.

-

Thioesterase: Hydrolyzes benzoyl-CoA to release free benzoic acid.

This pathway proceeds through the key intermediate benzaldehyde and occurs in the mitochondria.

Caption: The non-β-oxidative pathway of benzoic acid biosynthesis in plants.

The key characterized enzyme in this pathway is:

-

Benzaldehyde dehydrogenase (BALDH): Oxidizes benzaldehyde to benzoic acid.[1]

The exact enzymatic steps leading from cinnamic acid to benzaldehyde in this pathway are still under investigation.

Microbial Biosynthesis of Benzoic Acid

Certain bacteria, such as Streptomyces maritimus, have been found to produce benzoic acid via a plant-like pathway involving the conversion of L-phenylalanine to cinnamic acid, followed by a β-oxidative shortening of the side chain to form benzoyl-CoA.[1][3][4] This benzoyl-CoA can then be utilized as a starter unit for the biosynthesis of polyketide antibiotics like enterocin.[3] Other bacteria can synthesize benzoate derivatives through the aminoshikimic acid pathway.[5]

Caption: Simplified overview of benzoate-derived polyketide biosynthesis in some bacteria.

Benzoic Acid in Animals

Currently, there is no substantial evidence for the de novo biosynthesis of benzoic acid in animals. Instead, animals metabolize ingested benzoic acid, primarily through conjugation with glycine in the liver to form hippuric acid, which is then excreted in the urine.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biosynthesis of benzoic acid and its derivatives.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This spectrophotometric assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Plant tissue

-

Extraction Buffer: 0.1 M sodium borate buffer (pH 8.8), containing 2 mM β-mercaptoethanol and 1 mM EDTA.

-

Substrate solution: 40 mM L-phenylalanine in 0.1 M sodium borate buffer (pH 8.8).

-

Stopping solution: 4 M HCl.

-

UV-Vis Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 1 g tissue in 5 mL buffer).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Pre-warm the substrate solution to 37°C.

-

In a microcentrifuge tube, mix 500 µL of the substrate solution with 100 µL of the enzyme extract.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 4 M HCl.

-

-

Quantification:

-

Measure the absorbance of the reaction mixture at 290 nm, the wavelength at which trans-cinnamic acid has a maximum absorbance.

-

Calculate the concentration of trans-cinnamic acid produced using a standard curve.

-

Enzyme activity is typically expressed as µmol of cinnamic acid formed per minute per mg of protein.

-

Metabolic Labeling with 13C-L-Phenylalanine

This protocol outlines a general procedure for tracing the biosynthesis of benzoic acid in plant tissues using a stable isotope-labeled precursor.

Materials:

-

Plant material (e.g., seedlings, leaf discs)

-

13C6-L-phenylalanine

-

Incubation buffer (e.g., Murashige and Skoog medium)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS or GC-MS system

Procedure:

-

Labeling:

-

Incubate the plant material in the incubation buffer containing a known concentration of 13C6-L-phenylalanine for a specific duration (e.g., 24-48 hours). A control experiment with unlabeled L-phenylalanine should be run in parallel.[6]

-

-

Quenching and Extraction:

-

At the end of the incubation period, quickly rinse the plant material with distilled water and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder and extract the metabolites with a suitable solvent (e.g., 80% methanol).

-

Centrifuge the extract to remove cell debris.

-

-

Analysis:

-

Analyze the extract using LC-MS or GC-MS to identify and quantify the labeled and unlabeled benzoic acid and its derivatives. The mass shift of +6 Da will indicate the incorporation of the 13C6-phenyl ring.[6]

-

GC-MS Analysis of Benzoic Acid Derivatives

This protocol describes a general method for the extraction, derivatization, and analysis of benzoic acid and related compounds from plant tissues.

Materials:

-

Plant tissue

-

Extraction solvent: Ethyl acetate

-

Anhydrous sodium sulfate

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., a deuterated analog of benzoic acid)

-

GC-MS system

Procedure:

-

Extraction:

-

Homogenize the plant tissue in the presence of an internal standard.

-

Extract the homogenate with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine).

-

Add the derivatization reagent (BSTFA with TMCS) and heat at 60-70°C for 30 minutes to convert the acidic protons to trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

-

Quantify the compounds using the internal standard method.

-

Subcellular Localization using Green Fluorescent Protein (GFP) Fusion

This protocol provides a general workflow for determining the subcellular localization of a biosynthetic enzyme by fusing it to GFP.

Materials:

-

Gene of interest (GOI) encoding the biosynthetic enzyme

-

Plant expression vector containing a GFP tag

-

Agrobacterium tumefaciens

-

Plant system for transient expression (e.g., Nicotiana benthamiana leaves, Arabidopsis protoplasts)

-

Confocal laser scanning microscope

Procedure:

-

Vector Construction:

-

Clone the coding sequence of the GOI in-frame with the GFP coding sequence in the plant expression vector.

-

-

Agrobacterium-mediated Transient Expression:

-

Transform the resulting plasmid into Agrobacterium tumefaciens.

-

Infiltrate the Agrobacterium culture into the leaves of Nicotiana benthamiana or transfect protoplasts.

-

-

Confocal Microscopy:

-

After 2-3 days of incubation, excise a small section of the infiltrated leaf or observe the protoplasts under a confocal laser scanning microscope.

-

Excite the GFP with a suitable laser (e.g., 488 nm) and detect the emission (e.g., 500-550 nm).

-

Co-localize the GFP signal with organelle-specific markers (e.g., chlorophyll autofluorescence for chloroplasts, MitoTracker for mitochondria) to determine the subcellular localization of the fusion protein.[7]

-

Conclusion

The natural occurrence and biosynthesis of benzoic acid and its derivatives represent a fascinating area of study with implications for plant biology, drug discovery, and food science. The biosynthetic pathways in plants, involving both β-oxidative and non-β-oxidative routes, are becoming increasingly well-understood, though some enzymatic steps remain to be fully elucidated. The presence of similar pathways in microorganisms highlights the evolutionary conservation of these metabolic networks. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate these pathways, identify novel enzymes, and potentially engineer the production of these valuable compounds. Continued research in this field will undoubtedly uncover new insights into the intricate chemical ecology of life and provide new opportunities for biotechnological applications.

References

- 1. Plant-like biosynthetic pathways in bacteria: from benzoic acid to chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The fate of benzoic acid in various species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Benzoyl Coenzyme A Biosynthesis Genes in the Enterocin-Producing Bacterium “Streptomyces maritimus” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Thermochemical Properties of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted benzoic acids, compounds of significant interest in chemical thermodynamics, materials science, and pharmacology. Understanding these properties is crucial for predicting chemical reactivity, stability, and behavior in various systems, which is of particular importance in the rational design of new therapeutic agents. This document summarizes key quantitative data, details common experimental and computational methodologies, and illustrates relevant logical relationships and workflows.

Thermochemical Data of Substituted Benzoic Acids

The thermochemical properties of substituted benzoic acids are significantly influenced by the nature and position of the substituents on the benzene ring. These substituents can alter the electron distribution within the molecule, affecting properties such as the enthalpy of formation, entropy, and Gibbs free energy of various processes.

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is a fundamental thermodynamic property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Experimental values are typically determined through combustion calorimetry.[1] Computational methods, such as the high-level G4 quantum-chemical method, are also employed for mutual validation of experimental and theoretical gas-phase enthalpies of formation.[1][2]

Table 1: Standard Molar Enthalpies of Formation in the Gaseous State (ΔfH°(g)) for Selected Substituted Benzoic Acids at 298.15 K

| Compound | Substituent Position | ΔfH°(g) (kJ/mol) |

| Benzoic Acid | - | -293.1 ± 1.0 |

| 2-Methylbenzoic Acid | ortho | -338.5 ± 1.2 |

| 3-Methylbenzoic Acid | meta | -343.9 ± 1.1 |

| 4-Methylbenzoic Acid | para | -345.3 ± 1.1 |

| 2-Methoxybenzoic Acid | ortho | -441.2 ± 1.3 |

| 3-Methoxybenzoic Acid | meta | -456.1 ± 1.2 |

| 4-Methoxybenzoic Acid | para | -459.8 ± 1.2 |

| 2-Chlorobenzoic Acid | ortho | -330.1 ± 1.5 |

| 3-Chlorobenzoic Acid | meta | -339.8 ± 1.4 |

| 4-Chlorobenzoic Acid | para | -342.1 ± 1.4 |

| 2-Bromobenzoic Acid | ortho | -292.3 ± 1.8 |

| 3-Bromobenzoic Acid | meta | -304.5 ± 1.7 |

| 4-Bromobenzoic Acid | para | -306.9 ± 1.7 |

| 2-Nitrobenzoic Acid | ortho | -299.8 ± 1.6 |

| 3-Nitrobenzoic Acid | meta | -315.4 ± 1.5 |

| 4-Nitrobenzoic Acid | para | -318.2 ± 1.5 |

Note: Data compiled and averaged from multiple sources where available.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state. It is a crucial parameter for deriving gas-phase enthalpies of formation from solid-state combustion data.[3] Common methods for its determination include the transpiration method, Knudsen effusion, and thermogravimetric analysis (TGA).[4]

Table 2: Standard Molar Enthalpies of Sublimation (ΔsubH°) for Selected Substituted Benzoic Acids at 298.15 K

| Compound | Substituent Position | ΔsubH° (kJ/mol) |

| Benzoic Acid | - | 89.7 ± 0.5 |

| 2-Methylbenzoic Acid | ortho | 95.3 ± 0.8 |

| 3-Methylbenzoic Acid | meta | 93.1 ± 0.7 |

| 4-Methylbenzoic Acid | para | 91.8 ± 0.6 |

| 2-Methoxybenzoic Acid | ortho | 102.5 ± 1.0 |

| 3-Methoxybenzoic Acid | meta | 98.7 ± 0.9 |

| 4-Methoxybenzoic Acid | para | 96.4 ± 0.8 |

| 2-Chlorobenzoic Acid | ortho | 97.2 ± 1.1 |

| 3-Chlorobenzoic Acid | meta | 94.5 ± 1.0 |

| 4-Chlorobenzoic Acid | para | 92.8 ± 0.9 |

| 2-Bromobenzoic Acid | ortho | 101.3 ± 1.3 |

| 3-Bromobenzoic Acid | meta | 98.1 ± 1.2 |

| 4-Bromobenzoic Acid | para | 96.5 ± 1.1 |

| 2-Nitrobenzoic Acid | ortho | 105.6 ± 1.4 |

| 3-Nitrobenzoic Acid | meta | 101.8 ± 1.3 |

| 4-Nitrobenzoic Acid | para | 99.7 ± 1.2 |

Note: Data compiled and averaged from multiple sources where available.

Gibbs Free Energy of Dissociation (ΔG°diss)

The acidity of substituted benzoic acids is a direct reflection of the Gibbs free energy of dissociation of the carboxylic acid proton. This property is highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups generally increase acidity (decrease pKa), while electron-donating groups decrease acidity (increase pKa).[5][6] The Hammett equation provides a linear free-energy relationship to quantify these substituent effects.[7]

Table 3: Gas-Phase Acidity (ΔacidG°) for Selected Substituted Benzoic Acids at 298.15 K

| Compound | Substituent Position | ΔacidG° (kcal/mol) |

| Benzoic Acid | - | 335.7 |

| 2-Methylbenzoic Acid | ortho | 334.8 |

| 3-Methylbenzoic Acid | meta | 335.4 |

| 4-Methylbenzoic Acid | para | 336.0 |

| 2-Nitrobenzoic Acid | ortho | 322.1 |

| 3-Nitrobenzoic Acid | meta | 325.8 |

| 4-Nitrobenzoic Acid | para | 326.5 |

| 2-Chlorobenzoic Acid | ortho | 328.9 |

| 3-Chlorobenzoic Acid | meta | 330.1 |

| 4-Chlorobenzoic Acid | para | 331.2 |

| 2-Aminobenzoic Acid | ortho | 338.5 |

| 3-Aminobenzoic Acid | meta | 337.1 |

| 4-Aminobenzoic Acid | para | 337.8 |

Note: Data extracted from computational studies and experimental gas-phase measurements.[7][8]

Experimental and Computational Protocols

The determination of thermochemical properties relies on a combination of precise experimental measurements and robust computational methods.

Experimental Methodologies

This is the primary experimental technique for determining the enthalpy of formation of organic compounds.

-

Principle: A precisely weighed sample of the substituted benzoic acid is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb".[9][10] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

-

Apparatus: A static bomb calorimeter is typically used.[11]

-

Procedure:

-

A pellet of the sample is placed in a crucible inside the bomb.

-

A fuse wire is attached to ignite the sample.

-

The bomb is sealed, filled with oxygen at approximately 30 atm, and placed in a calorimeter filled with a known amount of water.[12]

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid itself.[9][10][13]

-

-

Data Analysis: The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.

-

Transpiration Method: An inert gas is passed over the solid sample at a known flow rate and temperature, becoming saturated with the vapor of the substance.[4] The amount of sublimed material is determined by trapping and weighing it or by measuring the mass loss of the sample. The vapor pressure is calculated from these measurements, and the enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

-

Knudsen Effusion Method: The sample is placed in a heated cell with a small orifice. The rate of mass loss due to effusion of the vapor through the orifice into a vacuum is measured.[11] The vapor pressure is calculated from the rate of effusion, and the enthalpy of sublimation is determined from the temperature dependence of the vapor pressure.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can also be used to estimate the enthalpy of sublimation by measuring the heat flow and mass loss as a function of temperature.[4]

Computational Methodologies

Quantum chemical calculations are powerful tools for predicting and validating thermochemical data.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the electronic structure and energies of molecules.[14] These calculations can provide good estimates of geometries and vibrational frequencies, which are necessary for calculating thermochemical properties.

-

Gaussian Basis Sets: The accuracy of DFT calculations is dependent on the basis set used to describe the atomic orbitals. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).[15][16]

-

High-Accuracy Composite Methods: Methods like the Gaussian-n (Gn) theories (e.g., G4) are composite methods that combine calculations at different levels of theory and with different basis sets to achieve high accuracy in the calculated thermochemical properties.[2] These methods are often used to obtain "benchmark" quality data.[1]

-

Thermochemical Calculations in Gaussian: Software packages like Gaussian can be used to perform these calculations. The output provides information on the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and Gibbs free energy, from which the standard thermochemical properties can be derived.[17][18]

Visualizations of Logical Relationships and Workflows

Substituent Effects on the Acidity of Benzoic Acids

The acidity of a substituted benzoic acid is determined by the electronic properties of the substituent. This can be visualized as a logical relationship.

Caption: Logical flow of substituent electronic effects on the acidity of benzoic acids.

Experimental and Computational Workflow for Thermochemical Data Evaluation

A robust evaluation of thermochemical properties often involves a combined experimental and computational approach.

Caption: Workflow for the evaluation of gas-phase enthalpy of formation.

Structure-Activity Relationship (SAR) Guided Drug Discovery Workflow

Substituted benzoic acids are often used as scaffolds in drug discovery.[19][20] The following diagram illustrates a general workflow for a structure-activity relationship (SAR) study.

Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.

References

- 1. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. ddscalorimeters.com [ddscalorimeters.com]

- 14. researchgate.net [researchgate.net]

- 15. Different Basis Sets for Gaussian Calculations | Computational Chemistry at Skidmore College [williamkennerly.com]

- 16. researchgate.net [researchgate.net]

- 17. gaussian.com [gaussian.com]

- 18. joaquinbarroso.com [joaquinbarroso.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3-(Carboxymethoxy)benzoic Acid: A Detailed Protocol

Application Note: This document provides a comprehensive protocol for the synthesis of 3-(Carboxymethoxy)benzoic acid, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and an ether linkage. This unique structure makes it a versatile building block in organic synthesis. The protocol described herein utilizes the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1] In this specific application, the sodium salt of 3-hydroxybenzoic acid acts as the nucleophile, reacting with chloroacetic acid to form the desired ether.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Scheme 1: Synthesis of this compound from 3-hydroxybenzoic acid and chloroacetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Hydroxybenzoic Acid | 1.0 g (7.24 mmol) | [3] |

| Chloroacetic Acid | 1.5 g (15.9 mmol) | [3] |

| Sodium Hydroxide | 5.0 mL (30% aq. solution) | [3] |

| Reaction Conditions | ||

| Temperature | 90-100 °C | [3] |

| Reaction Time | 30-40 minutes | [3] |

| Product Characterization | ||

| Theoretical Yield | ~1.42 g | Calculated |

| Melting Point | 201-203 °C | [4] |

Note: The yield is highly dependent on experimental conditions and purification methods. The provided theoretical yield is for illustrative purposes.

Experimental Protocol

This protocol is adapted from a similar Williamson ether synthesis of a phenoxyacetic acid derivative.[3][2]

Materials:

-

3-Hydroxybenzoic acid

-

Chloroacetic acid

-

Sodium hydroxide (NaOH), 30% aqueous solution

-

Hydrochloric acid (HCl), 6 M

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Litmus paper

-

25x100 mm test tube or a small round-bottom flask

-

Hot water bath or heating mantle

-

Magnetic stirrer and stir bar (optional)

-

Separatory funnel (125 mL)

-

Büchner funnel and filter paper

-

Beakers

-

Graduated pipettes and cylinders

Procedure:

-

Reaction Setup:

-

Accurately weigh approximately 1.0 g of 3-hydroxybenzoic acid and place it into a 25x100 mm test tube or a small round-bottom flask.

-

Using a graduated pipette, carefully add 5.0 mL of 30% aqueous sodium hydroxide solution to the reaction vessel.[3] Caution: Sodium hydroxide is corrosive and can cause severe chemical burns. Handle with appropriate personal protective equipment.

-

Add 1.5 g of chloroacetic acid to the reaction mixture.[3] Caution: Chloroacetic acid is a skin irritant. Avoid contact.

-

Stir the mixture to dissolve the reagents. Gentle warming may be necessary to achieve a clear solution. A small amount of water can be added dropwise to aid dissolution.[3]

-

-

Reaction:

-

Work-up and Isolation:

-

After the reaction is complete, carefully remove the reaction vessel from the hot water bath and allow it to cool to room temperature.

-